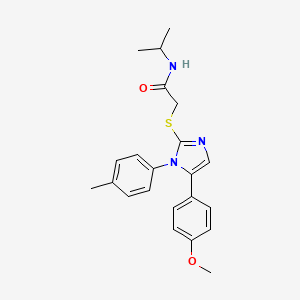![molecular formula C18H18N4O2 B2611695 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone CAS No. 763126-06-3](/img/structure/B2611695.png)
1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone is a compound that features a methoxyphenyl group and a triazolyl aniline moiety linked by a propanone chain
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone typically involves the reaction of 4-methoxybenzaldehyde with 4-(1H-1,2,4-triazol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination frameworks.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of materials with specific properties, such as electrochromic devices.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The triazolyl group is known for its ability to form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar compounds include:
1-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)ethanimine: This compound shares the methoxyphenyl and triazolyl groups but differs in the linker chain.
tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: This compound features multiple triazolyl groups and is used in coordination frameworks.
1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone is unique due to its specific combination of functional groups and the propanone linker, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(1,2,4-triazol-1-yl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-8-2-14(3-9-17)18(23)10-11-20-15-4-6-16(7-5-15)22-13-19-12-21-22/h2-9,12-13,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDVZGAYLBNQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2611614.png)
![N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2611615.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2611616.png)
![Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2611618.png)
![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2611624.png)
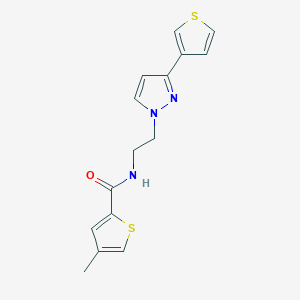
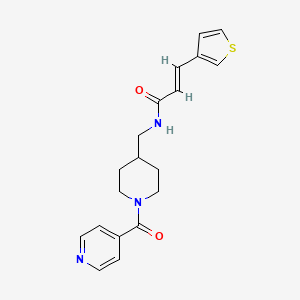
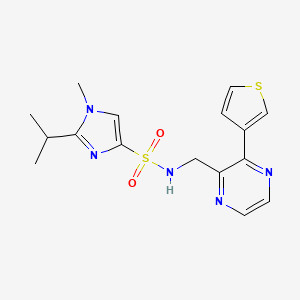
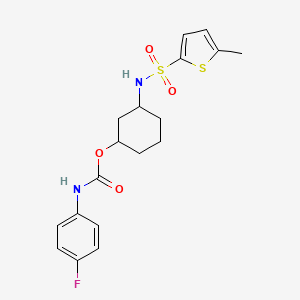
![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
![1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone](/img/structure/B2611633.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)
